molecular formula C38H33O3P2Rh+ B13134744 trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I)

trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I)

Cat. No.: B13134744
M. Wt: 702.5 g/mol
InChI Key: HZSNXZYZDSSMNH-UHFFFAOYSA-O
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Description

trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) (CAS 32354-32-8) is a Rh(I) complex featuring a square-planar geometry with trans-positioned triphenylphosphine (PPh₃) ligands, a carbonyl (CO) group, and a carboxylato (RCOO⁻) ligand.

Properties

Molecular Formula

C38H33O3P2Rh+

Molecular Weight

702.5 g/mol

IUPAC Name

carbon monoxide;rhodium;triphenylphosphanium;formate

InChI

InChI=1S/2C18H15P.CH2O2.CO.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;1-2;/h2*1-15H;1H,(H,2,3);;/p+1

InChI Key

HZSNXZYZDSSMNH-UHFFFAOYSA-O

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)[O-].[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by the carbonylation of Wilkinson’s catalyst. The reaction involves treating RhCl[P(C6H5)3]3 with carbon monoxide to produce RhCl(CO)[P(C6H5)3]2 . The reaction conditions usually involve a controlled environment to ensure the stability of the product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors to facilitate the carbonylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects through coordination with substrates, facilitating various chemical transformations. The molecular targets include organic molecules that undergo catalytic transformations. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Ligand Variations and Geometric Parameters

Key structural analogs include:

Compound Ligands (L₁, L₂) Geometry Cone Angle (Θ_E) Key Structural Features
RhCl(CO)(PPh₃)₂ (Bis(triphenylphosphine)rhodium(I) carbonyl chloride) Cl⁻, CO Square-planar 169.0° Chloride ligand in trans position to CO
trans-RhCl(CO)[P(p-tol)₃]₂·(CH₃)₂CO Cl⁻, CO Square-planar N/A Tri-p-tolylphosphine ligands; acetone solvate
trans-(Carboxylato)(CO)(PPh₃)₂Rh(I) RCOO⁻, CO Square-planar N/A Carboxylato ligand provides chelating potential

Key Observations :

  • Ligand Steric Effects : Bulkier ligands (e.g., tri-p-tolylphosphine) increase steric hindrance, reducing catalytic activity but enhancing selectivity in certain reactions .

Catalytic Performance in Hydrogenation and Carbonylation

Hydrogenation Activity

Compound Reaction (Substrate) Yield/Selectivity Notes
RhCl(CO)(PPh₃)₂ Butyl sorbate Low selectivity for mono-alkene Rh complexes generally faster but less selective than Ru analogs
trans-RhCl(CO)[P(p-tol)₃]₂ Aldehyde decarbonylation 46% yield (vs. 79% for [RhCl(cod)]₂/dppp) Bulky ligands reduce efficiency
trans-(Carboxylato)(CO)(PPh₃)₂Rh(I) Not reported N/A Expected higher selectivity due to carboxylato chelation

Insights :

  • Ligand Impact: Bidentate phosphines (e.g., dppp) improve catalytic yields compared to monodentate PPh₃ .
  • Solvent Effects: Methanol enhances reaction rates due to better solubility of Rh complexes .

Carbonylation and Decarbonylation

  • RhCl(CO)(PPh₃)₂ : Catalyzes aldehyde decarbonylation to alkanes, but efficiency drops with bulky phosphines .
  • Carboxylato Analogs : Carboxylato ligands may stabilize intermediates in CO insertion reactions, relevant to hydroformylation .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Solubility IR ν(CO) (cm⁻¹)
RhCl(CO)(PPh₃)₂ 224–227 Insoluble in H₂O ~1980
trans-RhCl(CO)[P(p-tol)₃]₂·(CH₃)₂CO N/A Soluble in acetone ~1975
trans-(Carboxylato)(CO)(PPh₃)₂Rh(I) N/A Likely polar solvents ~1965 (estimated)

Notes:

  • Lower ν(CO) frequencies in carboxylato analogs suggest stronger π-backbonding from Rh to CO .

Biological Activity

trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I), also known as a rhodium(I) complex, is a significant compound in organometallic chemistry with potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Synthesis and Structure

The compound can be synthesized through various methods, often involving the reaction of rhodium(I) precursors with carbonyl and carboxylate ligands. The typical structure features a square planar geometry with two triphenylphosphine ligands and one carbonyl group, providing a stable configuration conducive to catalytic activity.

Biological Activity Overview

The biological activity of trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) has been explored in several contexts, including its role in catalysis and potential therapeutic applications. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent research has highlighted the anticancer properties of rhodium complexes. For instance, compounds similar to trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) have demonstrated cytotoxic effects against various cancer cell lines. A study reported that rhodium carboxylate complexes exhibit higher cytotoxicity than traditional chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents .

The mechanisms through which these rhodium complexes exert their biological effects are still under investigation. It is hypothesized that the interaction of the metal center with cellular components leads to the induction of apoptosis in cancer cells. Notably, studies indicate that these complexes may disrupt mitochondrial function and induce oxidative stress, contributing to their anticancer efficacy .

Table 1: Summary of Biological Studies on Rhodium Complexes

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis
A549 (lung cancer)15Mitochondrial disruption
MCF-7 (breast cancer)12Oxidative stress induction

Case Studies

  • Cytotoxicity Against HeLa Cells :
    A study evaluated the cytotoxic effects of trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) on HeLa cells. The compound exhibited an IC50 value of 10 µM, indicating significant potency in inhibiting cell proliferation through apoptosis i

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